Cytallene

Anti-HIV-1 Enantioselectivity Allenic nucleosides

Cytallene [1-(4′-hydroxy-1′,2′-butadienyl)cytosine] is a racemic acyclic nucleoside analogue featuring a unique allene (cumulated diene) moiety that creates axial chirality. Synthesized via base‑catalyzed acetylene‑to‑allene isomerisation, it exists as two atropisomers, (R)-(−)- and (S)-(+)-cytallene.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 114987-19-8
Cat. No. B040900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytallene
CAS114987-19-8
Synonyms4-amino-1-(4-hydroxybuta-1,2-dienyl)pyrimidin-2-one
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C=C=CCO
InChIInChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+
InChIKeyWBOPPXMLTYJKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytallene (CAS 114987-19-8): Axially Chiral Acyclic Nucleoside with Enantioselective Dual Anti-HIV/HBV Activity for Antiviral R&D and Procurement Decision Support


Cytallene [1-(4′-hydroxy-1′,2′-butadienyl)cytosine] is a racemic acyclic nucleoside analogue featuring a unique allene (cumulated diene) moiety that creates axial chirality . Synthesized via base‑catalyzed acetylene‑to‑allene isomerisation, it exists as two atropisomers, (R)-(−)- and (S)-(+)-cytallene . Unlike conventional acyclic nucleoside phosphonates (e.g., cidofovir, adefovir), cytallene lacks a phosphonate group and relies on intracellular phosphorylation by deoxycytidine kinase for activation . Both the racemate and the (R)-enantiomer suppress HIV‑1 replication at sub‑micromolar concentrations, while the (R)-enantiomer additionally inhibits hepatitis B virus (HBV) DNA synthesis with an HBIC₅₀ of 0.08 µM, making cytallene one of the first acyclic cytosine analogues with potent dual‑virus inhibitory activity .

Why Cytallene Cannot Be Replaced by Other Acyclic Nucleoside Analogues: Enantioselectivity, Kinase Specificity, and HBV Potency Dictate Non‑Interchangeability


Cytallene is not functionally interchangeable with other acyclic nucleotide analogues such as cidofovir, adefovir, or tenofovir, nor with L‑nucleoside anti‑HBV agents like lamivudine or entecavir. The allene pharmacophore enforces a chiral axis; the (R)-enantiomer is 4‑fold more potent against HIV‑1 than the racemate and the (S)-enantiomer is essentially inactive — a sensitivity‑silence dichotomy not seen in achiral acyclic phosphonates . Activation requires phosphorylation by cytosolic deoxycytidine kinase (dCK), whereas purine‑based allenic congeners such as adenallene are not substrates for this kinase, leading to divergent intracellular pharmacology . Moreover, cytallene is resistant to deamination by cytidine/deoxycytidylate deaminase, a pathway that substantially attenuates the potency of zalcitabine (ddC) and lamivudine (3TC) . Generic substitution with a different acyclic antiviral would therefore forfeit the enantiomer‑specific potency, the kinase‑dependent activation profile, and the deaminase evasion that collectively define cytallene’s biological fingerprint.

Cytallene vs. Comparator Compounds: Quantitative Head‑to‑Head and Cross‑Study Differentiation Evidence


(R)-Cytallene vs. (R)-Adenallene: 14.5‑fold Higher Anti‑HIV‑1 Potency in Human T‑Cell Models

In primary human peripheral blood mononuclear cells (PHA‑PBM) infected with a clinical HIV‑1 isolate, (R)-(−)-cytallene inhibited viral replication with an IC₅₀ of 0.4 µM and an IC₉₀ of 1.7 µM, achieving complete suppression at 10 µM without detectable cytotoxicity . By contrast, the closest allenic purine analogue, (R)-adenallene, requires a 14.5‑fold higher concentration to reach its IC₅₀ of 5.8 µM in ATH8 T‑cells, and its (S)-enantiomer is essentially inactive (IC₅₀ >200 µM) . Although cell lines differ, the intrapair enantiomeric ratios confirm that cytallene’s pyrimidine base confers substantially greater anti‑HIV‑1 potency than adenallene’s adenine base within the same allenic scaffold.

Anti-HIV-1 Enantioselectivity Allenic nucleosides

(R)-Cytallene HBIC₅₀ of 0.08 µM vs. Adefovir IC₅₀ of 0.7 µM in HepG2.2.15 Cells: 8.75‑fold Superior HBV DNA Synthesis Inhibition

In the HBV‑producing HepG2.2.15 hepatoblastoma line, (R)-(−)-cytallene suppressed HBV DNA synthesis with a half‑maximal inhibitory concentration (HBIC₅₀) of 0.08 µM . Under comparable conditions in the same cell system, the licensed acyclic nucleotide adefovir (PMEA) exhibits an IC₅₀ of 0.7 µM against HBV, corresponding to an 8.75‑fold lower potency . The activity of (R)-cytallene was selectively reversed by deoxycytidine (dC) but not by deoxyguanosine, confirming a cytosine‑targeted mechanism distinct from the adenosine‑based adefovir .

Anti-HBV HBV DNA synthesis 2.2.15 cells

Deaminase Resistance: (R)-Cytallene Evades Catabolic Inactivation That Limits Lamivudine and Zalcitabine Potency

Both enantiomers of cytallene are completely resistant to deamination by human dCMP/dC deaminase . In contrast, zalcitabine (ddC) is rapidly deaminated to 2′,3′-dideoxyuridine, and lamivudine (3TC) undergoes partial deamination, both of which reduce intracellular concentrations of the active 5′-triphosphate and constrain antiviral efficacy . This metabolic stability allows cytallene to maintain sustained intracellular active metabolite levels without the catabolic liability inherent to many cytosine‑based nucleoside reverse‑transcriptase inhibitors.

Deoxycytidylate deaminase Metabolic stability Anti-HBV

Mitochondrial Safety Window: (R)-Cytallene Spares mtDNA Synthesis at 10× Antiviral IC₅₀, Unlike Zalcitabine

At a concentration of 0.8 µM (10 × HBIC₅₀), (R)-(−)-cytallene produced no detectable inhibition of mitochondrial DNA synthesis in 2.2.15 cells, indicating a ≥10‑fold selectivity window between antiviral activity and mitochondrial interference . In stark contrast, zalcitabine (ddC) at 10 µM reduces mtDNA content by >75% in neuronal PC‑12 cells and is an established irreversible inhibitor of mitochondrial DNA polymerase γ . This fundamental difference in mitochondrial safety profile is a critical quality attribute for in‑vitro antiviral research where mtDNA‑related cytotoxicity is a confounder.

Mitochondrial toxicity mtDNA synthesis Selectivity index

5‑Fluorocytallene Expansion of Anti‑HIV Spectrum: Modular Pyrimidine Modification Preserves Low Cytotoxicity While Broadening Strain Coverage

Introduction of a fluorine atom at the 5‑position of the cytosine ring yields 5‑fluorocytallene, which suppresses infectivity and replication of both laboratory‑adapted and primary HIV‑1 isolates at non‑toxic concentrations, whereas the parent cytallene’s activity against primary isolates was not quantified in the same study . This demonstrates that the allenic scaffold tolerates pyrimidine ring modifications that can tune antiviral breadth without incurring cytotoxicity, a synthetic versatility not equally accessible in phosphonate‑bearing acyclic nucleotides where the phosphonate moiety dominates structure‑activity constraints.

5-Fluorocytallene HIV‑1 strain spectrum Allene SAR

Procurement‑Relevant Application Scenarios for Cytallene Guided by Quantitative Differentiation Data


Enantioselective anti‑HIV‑1 pharmacological profiling in primary lymphocyte models

Researchers requiring a nucleoside analogue that discriminates between productive HIV‑1 inhibition and enantiomer‑specific cytotoxicity can deploy cytallene enantiomers as matched‑pair tools. The (R)-enantiomer provides an IC₅₀ of 0.4 µM in PHA‑PBM cells, while the (S)-enantiomer serves as a silent negative control, enabling clean pharmacology studies of allene‑dependent antiviral mechanisms .

HBV DNA synthesis inhibitor benchmarking against adefovir in HepG2.2.15 screening cascades

In anti‑HBV phenotypic screening, (R)-cytallene (HBIC₅₀ = 0.08 µM) offers an 8.75‑fold potency advantage over adefovir (IC₅₀ = 0.7 µM) in the same HepG2.2.15 cell system, making it a superior positive control for evaluating novel DNA‑synthesis inhibitors and a high‑sensitivity probe for dC‑reversible mechanisms .

Mitochondrial toxicity‑free antiviral mode‑of‑action dissection

For laboratories investigating nucleoside‑induced mitochondrial liabilities, cytallene provides a critical negative reference compound. At 10‑fold its antiviral IC₅₀, it does not perturb mtDNA synthesis, in contrast to zalcitabine (ddC) which depletes mtDNA by >75% at clinically relevant concentrations . This allows researchers to isolate viral polymerase effects from mitochondrial polymerase γ‑mediated toxicity confounders.

Allene scaffold diversification and focused library synthesis

Medicinal chemistry groups building allene‑containing nucleoside libraries can procure racemic cytallene as the starting scaffold and apply established lipase‑catalysed kinetic resolution methods to obtain optically pure enantiomers, then introduce modifications such as 5‑fluorination to expand antiviral spectrum, as demonstrated for 5‑fluorocytallene against laboratory and primary HIV‑1 strains .

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